Alk-IN-6: A Technical Guide to its Anaplastic Lymphoma Kinase (ALK) Target Protein Binding
Alk-IN-6: A Technical Guide to its Anaplastic Lymphoma Kinase (ALK) Target Protein Binding
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Alk-IN-6, an orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK). The document details the target protein binding data, plausible experimental methodologies for its characterization, and the signaling pathway it modulates.
Quantitative Binding Data
Alk-IN-6 has demonstrated potent inhibitory activity against wild-type ALK and clinically relevant mutant forms of the enzyme. The available quantitative data for Alk-IN-6 is summarized in the table below.
| Target Protein | IC50 (nM) |
| ALK (Wild-Type) | 71 |
| ALK (F1196M) | 18.72 |
| ALK (F1174L) | 36.81 |
Data sourced from: Das D, et al. Bioorg Med Chem Lett. 2019 Jun 15;29(12):1514-1517.
Experimental Protocols
While the full experimental details from the primary publication were not accessible, the following are detailed, plausible protocols for the key experiments typically used to characterize a novel kinase inhibitor like Alk-IN-6. These are based on established methodologies in the field.
In Vitro Kinase Inhibition Assay (Determination of IC50)
This assay is fundamental to determining the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Objective: To determine the IC50 value of Alk-IN-6 against wild-type and mutant ALK.
Materials:
-
Recombinant human ALK enzyme (wild-type, F1196M, F1174L mutants)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., a synthetic peptide with a tyrosine residue for phosphorylation)
-
Alk-IN-6 (solubilized in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well white assay plates
Procedure:
-
Compound Dilution: A serial dilution of Alk-IN-6 is prepared in DMSO, typically starting from a high concentration (e.g., 10 mM) and performing 3-fold dilutions. A small volume of each dilution is then transferred to the assay plate.
-
Enzyme and Substrate Preparation: The recombinant ALK enzyme and the substrate peptide are diluted to their final concentrations in the kinase buffer.
-
Reaction Initiation: The enzyme/substrate mixture is added to the wells of the assay plate containing the diluted Alk-IN-6. The reaction is initiated by the addition of ATP. The final ATP concentration should be at or near the Km for the enzyme to ensure competitive binding can be accurately measured.
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Reaction Termination and Signal Detection: The kinase reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured using the ADP-Glo™ system. This involves adding ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP via a luciferase/luciferin reaction.
-
Data Analysis: The luminescence signal is read on a plate reader. The data is normalized to controls (0% inhibition with DMSO alone, and 100% inhibition with a known potent ALK inhibitor or no enzyme). The normalized data is then plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic curve.
Cellular Proliferation Assay
This assay assesses the ability of a compound to inhibit the growth and division of cancer cells that are dependent on ALK signaling.
Objective: To determine the effect of Alk-IN-6 on the proliferation of ALK-dependent cancer cell lines.
Materials:
-
ALK-positive cancer cell line (e.g., NCI-H2228, which harbors an EML4-ALK fusion)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
Alk-IN-6 (solubilized in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
-
96-well clear-bottom white assay plates
Procedure:
-
Cell Seeding: The ALK-positive cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the cells are treated with a serial dilution of Alk-IN-6. A vehicle control (DMSO) is also included.
-
Incubation: The cells are incubated with the compound for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Cell Viability Measurement: After the incubation period, the cell viability is assessed using the CellTiter-Glo® assay. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
Data Analysis: The luminescence is measured using a plate reader. The data is normalized to the vehicle-treated cells (100% viability) and a background control (no cells). The normalized data is then plotted against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Visualizations
Experimental Workflow for Characterizing Alk-IN-6
